Biopterin

説明

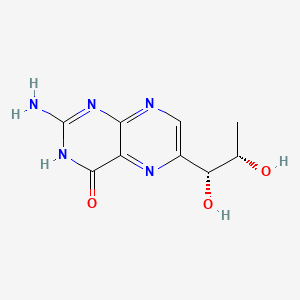

Structure

3D Structure

特性

IUPAC Name |

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-DZSWIPIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912041 | |

| Record name | Biopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL | |

| Record name | Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22150-76-1, 9036-22-0 | |

| Record name | Biopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22150-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022150761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine 3-monooxygenase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54CTM794Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Sepiapterin in Tetrahydrobiopterin (BH4) Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobiopterin (B1682763) (BH4) is an indispensable cofactor for several critical enzymatic reactions in the human body. It is essential for the function of aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, and for the activity of nitric oxide synthases (NOS), crucial for cardiovascular health.[1] The biosynthesis of BH4 is a tightly regulated process, and its dysregulation is implicated in a range of pathologies, including phenylketonuria (PKU), cardiovascular diseases, and neurological disorders. Sepiapterin (B94604) has emerged as a key molecule in this pathway, not only as a metabolic intermediate but also as a promising therapeutic agent for conditions associated with BH4 deficiency. This technical guide provides an in-depth exploration of the role of sepiapterin in BH4 biosynthesis, detailing the enzymatic pathways, regulatory mechanisms, and relevant experimental protocols.

The Tetrahydrothis compound Biosynthesis Pathway

The production of BH4 in the body occurs through two primary pathways: the de novo pathway and the salvage pathway. Sepiapterin and its reductase are central to both.

De Novo Biosynthesis Pathway

The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps:

-

GTP cyclohydrolase I (GTPCH): This is the rate-limiting enzyme in the pathway and catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[1]

-

6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin (PTP).

-

Sepiapterin Reductase (SPR): SPR catalyzes the final two reduction steps, converting PTP to BH4. This process involves the reduction of two carbonyl groups on the PTP side chain.

Salvage Pathway

The salvage pathway provides an alternative route for BH4 synthesis and is particularly important for recycling oxidized forms of biopterins. This pathway can utilize sepiapterin as a direct precursor:

-

Sepiapterin to Dihydrothis compound (BH2): Sepiapterin reductase (SPR) reduces sepiapterin to 7,8-dihydrothis compound (BH2).[1]

-

Dihydrothis compound (BH2) to Tetrahydrothis compound (BH4): Dihydrofolate reductase (DHFR) then reduces BH2 to the active cofactor, BH4.

The salvage pathway is crucial in tissues that may have limited de novo synthesis capacity and plays a significant role in the therapeutic action of exogenous sepiapterin.

The Pivotal Role of Sepiapterin and Sepiapterin Reductase

Sepiapterin reductase (SPR) is a homodimeric enzyme belonging to the aldo-keto reductase superfamily.[1] It exhibits broad substrate specificity, acting on various pteridine (B1203161) derivatives and other carbonyl compounds.[1] Its primary role in BH4 metabolism is the NADPH-dependent reduction of pteridine precursors.

Dual Function in BH4 Biosynthesis

SPR's involvement in both the de novo and salvage pathways underscores its central role in maintaining cellular BH4 homeostasis. In the de novo pathway, it completes the synthesis of BH4 from PTP. In the salvage pathway, it enables the conversion of sepiapterin to BH2, which can then be recycled to BH4.

Cellular Transport of Sepiapterin

The therapeutic potential of sepiapterin is enhanced by its efficient transport into cells. Studies have identified equilibrative nucleoside transporters (ENTs), particularly ENT2, as key mediators of sepiapterin uptake.[2][3] This efficient transport allows exogenous sepiapterin to bypass the rate-limiting step of GTPCH in the de novo pathway and directly fuel the salvage pathway for BH4 production.

Regulation of BH4 Biosynthesis and the Role of Sepiapterin

The synthesis of BH4 is intricately regulated at multiple levels to meet the metabolic demands of the cell.

Transcriptional Regulation of Key Enzymes

-

GTP Cyclohydrolase I (GTPCH): As the rate-limiting enzyme, GTPCH is the primary point of regulation. Its expression is induced by various stimuli, including inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[4] The orphan nuclear receptor Nurr1 has also been shown to indirectly activate GTPCH transcription.[5]

-

Sepiapterin Reductase (SPR): The promoter region of the SPR gene is located within a CpG island, and a specific sequence between -83 and -51 has been identified as essential for its promoter activity.[6] The expression of SPR can be upregulated by histone deacetylase (HDAC) inhibitors such as valproic acid.[7]

Post-Translational and Allosteric Regulation

-

GTPCH Phosphorylation: GTPCH can be phosphorylated by protein kinase C, leading to an increase in its activity and consequently, cellular BH4 levels.[8]

-

GTPCH Feedback Regulation: GTPCH activity is subject to feedback inhibition by BH4. This inhibition is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP). Phenylalanine can reverse this inhibition, thereby stimulating BH4 synthesis.[9][10]

Clinical Significance and Therapeutic Potential of Sepiapterin

Deficiencies in BH4 can lead to a range of serious medical conditions. Sepiapterin, as a direct precursor to BH4, has significant therapeutic potential.

Phenylketonuria (PKU)

PKU is a genetic disorder caused by mutations in the phenylalanine hydroxylase (PAH) gene, leading to the accumulation of toxic levels of phenylalanine. BH4 is a cofactor for PAH, and supplementation with BH4 can restore some enzyme activity in certain patients. Sepiapterin is being investigated as a more effective alternative to BH4 supplementation due to its superior cellular uptake.

Sepiapterin in Clinical Trials

The APHENITY Phase 3 clinical trial investigated the efficacy and safety of sepiapterin in patients with PKU. The study demonstrated that sepiapterin treatment resulted in a significant and clinically meaningful reduction in blood phenylalanine concentrations compared to placebo.

Quantitative Data

The following tables summarize key quantitative data related to sepiapterin and BH4 biosynthesis.

Table 1: Enzyme Kinetics of Sepiapterin Reductase

| Substrate | Enzyme Source | Km | Vmax | Reference |

| Sepiapterin | Drosophila melanogaster | 75.4 µM | Not Reported | [2] |

| NADPH | Drosophila melanogaster | 14 µM | Not Reported | [2] |

Table 2: Results of the APHENITY Phase 3 Clinical Trial of Sepiapterin in PKU

| Parameter | Sepiapterin Group | Placebo Group | p-value | Reference |

| Mean % reduction in blood Phe | -63% (SD 20) | 1% (SD 29) | <0.0001 | [6][11] |

| Least squares mean change in blood Phe (µmol/L) | -395.9 (SE 33.8) | Not Applicable | <0.0001 | [6] |

Table 3: Plasma Concentrations of Sepiapterin and BH4 after Oral Administration

| Analyte | Calibration Range (ng/mL) | Matrix | Reference |

| Sepiapterin | 0.75 - 500 | Human Plasma | [9][12] |

| Tetrahydrothis compound (BH4) | 0.5 - 500 | Human Plasma | [9][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of sepiapterin and BH4 biosynthesis.

Protocol 1: Spectrophotometric Assay for Sepiapterin Reductase Activity

This protocol is adapted from the method described by Katoh (1971).

Principle: The activity of sepiapterin reductase is determined by monitoring the decrease in absorbance at 420 nm, which corresponds to the reduction of sepiapterin.

Reagents:

-

0.1 M Potassium Phosphate (B84403) Buffer (pH 6.4)

-

0.25 mM NADPH solution

-

0.125 mM Sepiapterin solution

-

Enzyme preparation (cell lysate or purified enzyme)

Procedure:

-

Prepare a reaction mixture containing 0.1 M potassium phosphate buffer, 0.25 mM NADPH, and 0.125 mM sepiapterin.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Immediately monitor the decrease in absorbance at 420 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of sepiapterin. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of sepiapterin per minute.

Protocol 2: LC-MS/MS for Quantification of Sepiapterin and BH4 in Human Plasma

This protocol is based on the method described by Kaushik et al. (2024).[12]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of sepiapterin and BH4.

Sample Preparation:

-

Collect whole blood into tubes containing an anticoagulant (e.g., K2-EDTA) and an antioxidant to stabilize the analytes. A common antioxidant used is ascorbic acid, added to a final concentration of 1%.[12]

-

Centrifuge the blood sample to separate the plasma.

-

To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile) containing a stable isotope-labeled internal standard for both sepiapterin and BH4.

-

Vortex the mixture to precipitate proteins and then centrifuge to pellet the precipitate.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a suitable reversed-phase HPLC column to separate sepiapterin, BH4, and their internal standards. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for sepiapterin, BH4, and their respective internal standards in multiple reaction monitoring (MRM) mode.

-

Quantification: Construct calibration curves by plotting the peak area ratios of the analytes to their internal standards against the known concentrations of the calibration standards. Determine the concentrations of sepiapterin and BH4 in the plasma samples from these calibration curves.

Protocol 3: Extraction and Measurement of BH4 in Liver Tissue

This protocol is adapted from methods described for the analysis of BH4 in animal tissues.

Principle: Tissues are homogenized in an acidic buffer containing antioxidants to extract and stabilize BH4, which is then quantified by HPLC with electrochemical detection.

Reagents:

-

Homogenization Buffer: e.g., 0.1 M HCl containing antioxidants such as 1,4-dithioerythritol (DTE) and a metal chelator like diethylenetriaminepentaacetic acid (DTPA).

-

Perchloric acid (PCA) for protein precipitation.

Procedure:

-

Excise the liver tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.

-

Weigh the frozen tissue and homogenize it in ice-cold homogenization buffer.

-

Add cold PCA to the homogenate to precipitate proteins.

-

Centrifuge the mixture at high speed in a refrigerated centrifuge.

-

Filter the supernatant through a low-protein-binding filter.

-

Analyze the filtrate using HPLC with electrochemical detection. The mobile phase and detector potentials should be optimized for the separation and detection of BH4.

Visualizations

Diagram 1: BH4 Biosynthesis Pathways

Caption: Overview of the de novo and salvage pathways for tetrahydrothis compound (BH4) biosynthesis.

Diagram 2: Regulation of GTP Cyclohydrolase I (GTPCH)

Caption: Key regulatory mechanisms controlling the activity of GTP Cyclohydrolase I (GTPCH).

Diagram 3: Experimental Workflow for LC-MS/MS Analysis of Sepiapterin and BH4

Caption: A streamlined workflow for the quantification of sepiapterin and BH4 in plasma using LC-MS/MS.

References

- 1. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SPR sepiapterin reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. SPR gene: MedlinePlus Genetics [medlineplus.gov]

- 5. WikiGenes - Spr - sepiapterin reductase [wikigenes.org]

- 6. Sepiapterin Reductase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrothis compound in human plasma and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sepiapterin reductase - Wikipedia [en.wikipedia.org]

- 10. SPR sepiapterin reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]

- 12. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Neurological Health: An In-depth Technical Guide to Biopterin Metabolism

For Researchers, Scientists, and Drug Development Professionals

An intricate and vital metabolic pathway, the biopterin cycle, plays a critical role in the synthesis of essential neurotransmitters and the regulation of nitric oxide production. Its dysregulation has been increasingly implicated in the pathophysiology of a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and autism spectrum disorder. This technical guide provides a comprehensive overview of this compound metabolism, its connection to neurological health, and the methodologies employed to investigate this crucial pathway.

The Core of this compound Metabolism: Synthesis and Recycling

Tetrahydrothis compound (B1682763) (BH4) is the active cofactor at the heart of this pathway. Its synthesis and regeneration are tightly regulated processes involving several key enzymes.

De Novo Synthesis: The pathway begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps to produce BH4.[1] The key enzymes in this synthesis pathway are:

-

GTP cyclohydrolase I (GCH1): The rate-limiting enzyme that catalyzes the first step.[2]

-

6-pyruvoyltetrahydropterin synthase (PTPS): The second enzyme in the pathway.[3]

-

Sepiapterin reductase (SR): Catalyzes the final steps to produce BH4.[3]

Recycling and Salvage Pathways: Once utilized, BH4 is oxidized and must be regenerated to maintain a sufficient intracellular pool. This is achieved through two main pathways:

-

Recycling Pathway: Dihydropteridine reductase (DHPR) is crucial for the regeneration of BH4 from quinonoid dihydrothis compound (qBH2), a product of aromatic amino acid hydroxylation.[4][5]

-

Salvage Pathway: Dihydrofolate reductase (DHFR) can reduce 7,8-dihydrothis compound (BH2), an oxidized form of BH4, back to its active state.[4]

Signaling Pathways of this compound Metabolism

The following diagrams illustrate the key pathways in this compound metabolism.

The Role of this compound in Neurological Function and Dysfunction

BH4 is an indispensable cofactor for several enzymes that are critical for normal neurological function.[6]

-

Neurotransmitter Synthesis: BH4 is essential for the activity of aromatic amino acid hydroxylases, including:

-

Tyrosine hydroxylase (TH): The rate-limiting enzyme in the synthesis of dopamine, norepinephrine, and epinephrine.[7][8]

-

Tryptophan hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin.[7][8] Deficiencies in BH4 can therefore lead to significant imbalances in these key neurotransmitter systems.[9]

-

-

Nitric Oxide Synthesis: BH4 is a critical cofactor for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO), a vital signaling molecule in the nervous and vascular systems.[3][7] When BH4 levels are insufficient, NOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, contributing to oxidative stress.[4]

This compound Metabolism in Neurological Disorders

Alterations in this compound metabolism have been observed in several neurological disorders.

| Neurological Disorder | Key Findings on this compound Metabolism | References |

| Alzheimer's Disease | Decreased levels of BH4 and/or its metabolites have been reported in the plasma and brain regions of patients.[10][11] Total this compound concentrations are lowered in the brain, suggesting a defect in the conversion of dihydroneopterin triphosphate to BH4.[11][12] | [10][11][12][13][14] |

| Parkinson's Disease | Inherited disorders of BH4-related enzymes can produce Parkinson's-like movement disorders.[10] Reduced levels of BH4 may be present in the brains of individuals with Parkinson's disease.[15] Some studies suggest BH4 may contribute to dopaminergic neurodegeneration through oxidative stress and mitochondrial dysfunction.[16] | [2][10][15][17][18] |

| Autism Spectrum Disorder (ASD) | Evidence suggests that BH4 metabolism is altered in individuals with ASD, with some studies reporting lower levels of BH4 in biological samples.[19][20] Neopterin levels, a marker of immune activation that can affect BH4 synthesis, have been found to be elevated in plasma and urine.[19] Clinical trials have explored BH4 supplementation as a potential therapeutic intervention.[21][22] | [19][20][21][22][23] |

Experimental Analysis of this compound Metabolism

The investigation of this compound metabolism relies on a variety of sophisticated analytical techniques to quantify biopterins and measure the activity of key enzymes.

Quantification of Biopterins

Accurate measurement of BH4 and its various forms is crucial for understanding its role in health and disease.

| Analytical Method | Principle | Advantages | Disadvantages |

| HPLC with Electrochemical Detection (HPLC-ECD) | Separates biopterins by high-performance liquid chromatography, followed by sensitive detection based on their electrochemical properties.[24] | High sensitivity and specificity.[25] | Requires careful sample handling to prevent oxidation of BH4.[24] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates biopterins by liquid chromatography and uses mass spectrometry for highly specific identification and quantification.[25][26] | Very high sensitivity and specificity, allowing for the simultaneous measurement of multiple pterins.[25] | Higher instrument cost and complexity.[24] |

Experimental Workflow for this compound Quantification

References

- 1. researchgate.net [researchgate.net]

- 2. [The relation between metabolism of this compound and dystonia-parkinsonism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydrothis compound - Wikipedia [en.wikipedia.org]

- 4. Synthesis and recycling of tetrahydrothis compound in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Disorders of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Tetrahydrothis compound and How Does It Affect Brain Health? [peirsoncenter.com]

- 8. researchgate.net [researchgate.net]

- 9. caringsunshine.com [caringsunshine.com]

- 10. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydrothis compound metabolism in the temporal lobe of patients dying with senile dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jnnp.bmj.com [jnnp.bmj.com]

- 13. Tetrahydrothis compound metabolism in senile dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetrahydrothis compound metabolism in senile dementia of Alzheimer type - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caringsunshine.com [caringsunshine.com]

- 16. Tetrahydrothis compound causes mitochondrial dysfunction in dopaminergic cells: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jnnp.bmj.com [jnnp.bmj.com]

- 19. Tetrahydrothis compound and Autism Spectrum Disorder: A Systematic Review of a Promising Therapeutic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tetrahydrothis compound Deficiency in Autism Spectrum Disorder | North American Journal of Medicine and Science [najms.com]

- 21. caringsunshine.com [caringsunshine.com]

- 22. Tetrahydrothis compound as a novel therapeutic intervention for autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] Tetrahydrothis compound and Autism Spectrum Disorder: A Systematic Review of a Promising Therapeutic Pathway | Semantic Scholar [semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

The Linchpin of Monoamine Synthesis: A Technical Guide to the Role of Tetrahydrobiopterin

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydrobiopterin (B1682763) (BH4), a naturally occurring and essential cofactor, plays an indispensable role in the synthesis of key monoamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). Its function is critical for the catalytic activity of the aromatic amino acid hydroxylase enzyme family. Deficiencies in BH4 synthesis or regeneration lead to severe neurological and metabolic disorders, underscoring its importance in central nervous system homeostasis. This technical guide provides a comprehensive overview of BH4's metabolic pathways, its precise function in neurotransmitter synthesis, quantitative data on its influence, and detailed experimental protocols for its study. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development in the fields of neurobiology, metabolic disorders, and pharmacology.

The Tetrahydrothis compound (BH4) Metabolic Network

(6R)-L-erythro-5,6,7,8-tetrahydrothis compound (BH4) is not synthesized from a vitamin precursor and must be produced de novo within the body. Its homeostasis is tightly regulated through a network of synthesis, recycling, and salvage pathways to ensure a sufficient supply for critical enzymatic reactions.[1][2]

Biosynthesis and Recycling Pathways

The availability of BH4 is controlled by three interconnected pathways:

-

De Novo Synthesis: This pathway synthesizes BH4 from guanosine (B1672433) triphosphate (GTP). It involves three key enzymatic steps catalyzed by GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[1] GCH1 is the rate-limiting enzyme in this cascade and is subject to feedback inhibition by BH4 itself.[3]

-

Recycling Pathway: Following its role as a cofactor in the hydroxylation of aromatic amino acids, BH4 is oxidized to an unstable intermediate, pterin-4a-carbinolamine.[1] This intermediate is rapidly regenerated back to the active BH4 form in a two-step process. Pterin-4a-carbinolamine dehydratase (PCD) first converts it to quinonoid dihydrothis compound (qBH2), which is then reduced back to BH4 by dihydropteridine reductase (DHPR).[4]

-

Salvage Pathway: This pathway provides an alternative route for BH4 synthesis. Dihydrofolate reductase (DHFR) can reduce 7,8-dihydrothis compound (BH2), an oxidized and inactive form of BH4, back to the active tetrahydrothis compound form.[4] This pathway is crucial for maintaining the cellular BH4/BH2 ratio.

The Core Function: Cofactor for Aromatic Amino Acid Hydroxylases

The primary role of BH4 in neurobiology is to act as an essential electron-donating cofactor for the aromatic amino acid hydroxylase (AAH) family of enzymes.[1][5] These enzymes—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—catalyze the rate-limiting steps in the synthesis of several critical neurotransmitters.[6] The reaction mechanism involves the BH4-dependent activation of molecular oxygen at a non-heme iron center within the enzyme's active site.[1]

Dopamine and Norepinephrine Synthesis

The catecholamine synthesis pathway is critically dependent on BH4 at two key points:

-

Phenylalanine Hydroxylase (PAH): In the liver, PAH converts L-phenylalanine to L-tyrosine. While tyrosine can also be obtained from the diet, this enzymatic step is vital for phenylalanine homeostasis. A deficiency in this step leads to phenylketonuria (PKU).[7]

-

Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in the biosynthesis of all catecholamines.[6] TH hydroxylates L-tyrosine to produce 3,4-dihydroxyphenylalanine (L-DOPA). L-DOPA is then decarboxylated to form dopamine. Dopamine itself is a crucial neurotransmitter and also serves as the immediate precursor for norepinephrine and subsequently epinephrine.[8] Therefore, a lack of BH4 directly impairs the production of dopamine, norepinephrine, and epinephrine.[9]

Serotonin Synthesis

The synthesis of serotonin (5-hydroxytryptamine, 5-HT) is initiated by tryptophan hydroxylase (TPH).

-

Tryptophan Hydroxylase (TPH): This enzyme, which exists in two isoforms (TPH1 and TPH2), catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).[1] This reaction is the rate-limiting step in the serotonin synthesis pathway. 5-HTP is then rapidly converted to serotonin. BH4 is an absolute requirement for TPH activity.[9]

Quantitative Data and Clinical Impact

The critical role of BH4 is highlighted by quantitative data from kinetic studies, animal models of BH4 deficiency, and the pharmacokinetics of its synthetic formulation, sapropterin (B162354) dihydrochloride (B599025).

Enzyme Kinetics

The affinity of the aromatic amino acid hydroxylases for BH4 is a key determinant of their activity. While comprehensive kinetic data is varied across studies, available information underscores the micromolar affinity required for catalysis.

| Enzyme | Substrate | Apparent Km or [S]0.5 for BH4 (μM) | Organism/System | Notes |

| Tyrosine Hydroxylase (hTH1) | L-Tyrosine | 24 ± 4 | Recombinant Human | Exhibits negative cooperativity in BH4 binding.[10] |

| Phosphorylated TH (Ser40) | L-Tyrosine | 11 ± 2 | Recombinant Human | Phosphorylation increases affinity for BH4.[10] |

| Phenylalanine Hydroxylase | L-Phenylalanine | 2-3 | Not Specified | General reported value.[1] |

Impact of BH4 Deficiency on Neurotransmitter Levels

Genetic mouse models with deficiencies in BH4 synthesis enzymes have been instrumental in quantifying the downstream effects on neurotransmitter levels.

| Model | Genetic Defect | Brain BH4 Levels (% of Wild-Type) | Brain Dopamine Levels | Brain Serotonin Levels | Reference |

| hph-1 Mouse | Dominant GCH1 mutation | ~50% | Reduced | Reduced | [1] |

| Spr-/- Mouse | Sepiapterin Reductase knockout | ~26% | Markedly decreased postnatally | Severely suppressed after P7 | [8] |

| Pts-/- Mouse | PTPS knockout | ~6% | Dramatically decreased | Not specified (lethal within 2 days) | [8] |

| gch1-/- Zebrafish | GCH1 knockout | Not specified | Marked deficiency | Marked deficiency | [11][12] |

Pharmacokinetics of Sapropterin Dihydrochloride

Sapropterin dihydrochloride (Kuvan®) is a synthetic formulation of BH4 used to treat certain metabolic disorders. Its pharmacokinetic profile has been well-characterized.

| Parameter | Value (Mean ± SD or Range) | Population | Notes |

| Tmax (Time to Peak Concentration) | 3-4 hours | Healthy Adults | Administered orally.[13] |

| Elimination Half-life (t1/2) | ~6.7 hours (3.9 - 17 hours) | PKU Patients | Longer than in healthy adults (~4 hours).[13][14][15] |

| Apparent Clearance (CL/F) | 2100 L/h/70 kg (Population model) | PKU Patients | Body weight is the primary covariate affecting clearance.[16] |

| Effect of Food | Cmax and AUC increase (~85%) | Healthy Volunteers | Administration with a high-fat/high-calorie meal enhances absorption.[14] |

Key Experimental Protocols

The study of BH4 and its role in neurotransmission relies on precise and sensitive analytical techniques. Below are outlines of essential experimental protocols.

Measurement of BH4 in Tissue by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a standard method for quantifying BH4 and its oxidized forms (BH2) in biological samples.[17]

-

Tissue Homogenization: Immediately after collection, tissue samples (e.g., brain regions) are homogenized in an acid solution (e.g., 0.1 M HCl) containing antioxidants and metal chelators like 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA) to prevent auto-oxidation of BH4.[18]

-

Protein Precipitation: The homogenate is centrifuged at high speed (e.g., 15,000 x g) at 4°C to pellet proteins.

-

Sample Injection: The resulting supernatant is injected into the HPLC system. The autosampler should be kept at a low temperature (e.g., 4°C).[17]

-

Chromatographic Separation: A reverse-phase column (e.g., Synergi Polar-RP) is used for separation. The mobile phase typically consists of an acidic buffer (e.g., 50 mM potassium phosphate, pH 2.6) containing DTE and DTPA, run under isocratic conditions.[17]

-

Electrochemical Detection: A multi-channel electrochemical detector is used. Potentials are set to optimally detect the oxidation of BH4 (e.g., +150 mV, +280 mV) and BH2 (e.g., +600 mV).[17][18]

-

Quantification: Peak areas are compared against a standard curve generated from authentic BH4 and BH2 standards to determine concentrations in the sample.

Quantification of Neurotransmitters from Microdialysis Samples

In vivo microdialysis coupled with HPLC-ECD allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of living animals.[19][20]

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum, prefrontal cortex).

-

Perfusion: The probe is perfused at a low, constant flow rate (e.g., 0.2-2.0 µL/min) with artificial cerebrospinal fluid (aCSF).[19][20]

-

Sample Collection (Dialysate): Extracellular molecules, including neurotransmitters, diffuse across the probe's semi-permeable membrane into the aCSF. The resulting fluid (dialysate) is collected in timed fractions.

-

HPLC-ECD Analysis:

-

Injection: A small volume (e.g., 10-20 µL) of the dialysate is directly injected into the HPLC system.[19][20]

-

Separation: A reverse-phase analytical column is used to separate dopamine, serotonin, and their metabolites.[19]

-

Detection: An amperometric or coulometric electrochemical detector is used to quantify the analytes as they are oxidized at the electrode surface.[21]

-

Quantification: Concentrations are determined by comparing peak heights or areas to those of known standards.

-

BH4 Loading Test

The BH4 loading test is a clinical diagnostic procedure used to determine if a patient with hyperphenylalaninemia (HPA) is responsive to BH4 therapy.[22]

-

Baseline Measurement: A baseline blood phenylalanine (Phe) concentration is established while the patient is on their usual diet.[23]

-

BH4 Administration: The patient is administered a single oral dose of sapropterin dihydrochloride, typically 20 mg/kg.[23][24]

-

Timed Blood Sampling: Blood samples are collected at multiple time points following administration, for example, at 8, 16, 24, and 48 hours.[24] Some protocols may extend this period or involve a second dose at 24 hours.[23][24]

-

Assessment of Response: A patient is typically considered a responder if there is a significant reduction in blood Phe concentration from baseline. A common criterion is a reduction of ≥30% at one or more time points during the test.[22][25]

-

Confirmation: For patients identified as potential responders, a longer-term treatment trial may be initiated to confirm a sustained clinical benefit, such as increased dietary Phe tolerance.[26]

Implications for Drug Development and Therapeutics

The central role of BH4 in monoamine synthesis makes its metabolic pathway a significant target for therapeutic intervention.

-

BH4 Deficiency Disorders: Inherited defects in the genes encoding GCH1, PTPS, SR, PCD, or DHPR lead to BH4 deficiencies.[4] These are rare but severe neurometabolic disorders characterized by HPA and a profound lack of dopamine and serotonin, resulting in intellectual disability, movement disorders, and seizures if untreated.[4] Treatment involves a combination of a Phe-restricted diet, BH4 supplementation (sapropterin), and neurotransmitter precursors like L-DOPA and 5-HTP.[4]

-

Sapropterin Dihydrochloride (Kuvan®): This stable, synthetic form of BH4 is an approved therapy for BH4-responsive forms of PKU.[13] In these patients, supplemental BH4 acts as a pharmacological chaperone, enhancing the activity of residual, misfolded PAH enzyme, thereby improving Phe metabolism.[15]

-

Future Directions: Research continues to explore the role of BH4 in a wider range of neuropsychiatric and neurodegenerative conditions where monoamine dysfunction is implicated, such as depression and Parkinson's disease.[9] Modulating the BH4 pathway could offer novel therapeutic strategies for these more common and complex disorders.

Conclusion

Tetrahydrothis compound is a pivotal molecule, sitting at the crossroads of amino acid metabolism and neurotransmitter synthesis. Its function as an obligatory cofactor for phenylalanine, tyrosine, and tryptophan hydroxylases makes it a linchpin for the production of dopamine, norepinephrine, and serotonin. Understanding the intricate details of its synthesis, recycling, and enzymatic function is fundamental for diagnosing and treating related metabolic disorders and offers a promising avenue for the development of novel therapeutics for a spectrum of neurological and psychiatric diseases. The protocols and data presented in this guide provide a foundational resource for professionals dedicated to advancing research and drug development in this critical area of neurobiology.

References

- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrothis compound: biochemistry and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GTP cyclohydroxylase1 (GCH1): Role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydrothis compound: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrothis compound binding to aromatic amino acid hydroxylases. Ligand recognition and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosine hydroxylase (TH), its cofactor tetrahydrothis compound (BH4), other catecholamine-related enzymes, and their human genes in relation to the drug and gene therapies of Parkinson's disease (PD): historical overview and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 8. Partial this compound Deficiency Disturbs Postnatal Development of the Dopaminergic System in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of GCH1 Deficiency and Tetrahydrothis compound in Mental Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosine hydroxylase binds tetrahydrothis compound cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GCH1 Deficiency Activates Brain Innate Immune Response and Impairs Tyrosine Hydroxylase Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. Sapropterin: a review of its use in the treatment of primary hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. medicine.com [medicine.com]

- 16. A Prospective Population Pharmacokinetic Analysis of Sapropterin Dihydrochloride in Infants and Young Children with Phenylketonuria | springermedizin.de [springermedizin.de]

- 17. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. Analysis of Dopamine and Serotonin in Brain Microdialysate [amuzainc.com]

- 22. Maximal dietary responsiveness after tetrahydrothis compound (BH4) in 19 phenylalanine hydroxylase deficiency patients: What super-responders can expect - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Does the 48-hour BH4 loading test miss responsive PKU patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Extended tetrahydrothis compound loading test in the diagnosis of cofactor-responsive phenylketonuria: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Optimized loading test to evaluate responsiveness to tetrahydrothis compound (BH4) in Brazilian patients with phenylalanine hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. research.rug.nl [research.rug.nl]

The Enzymatic Cascade of De Novo Tetrahydrobiopterin (BH4) Synthesis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the core enzymatic steps in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for numerous metabolic pathways. Tailored for researchers, scientists, and drug development professionals, this document details the enzymes, reactions, kinetics, and experimental protocols crucial for studying this vital biosynthetic pathway.

Introduction to Tetrahydrothis compound (BH4)

Tetrahydrothis compound (BH4) is a critical enzymatic cofactor necessary for the synthesis of key neurotransmitters such as serotonin, dopamine, norepinephrine, and epinephrine, as well as for the production of nitric oxide.[1][2] Its biosynthesis and regulation are of significant interest in various fields, including neuroscience, cardiovascular biology, and immunology, due to its implications in a range of pathological conditions. The de novo synthesis pathway, a three-step enzymatic cascade, is the primary source of BH4 in most organisms.

The De Novo Synthesis Pathway of BH4

The de novo synthesis of BH4 is a highly regulated process that converts guanosine (B1672433) triphosphate (GTP) into BH4 through the sequential action of three key enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[3]

Step 1: GTP Cyclohydrolase I (GCH1)

The pathway initiates with the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (DHNA-TP) by GTP cyclohydrolase I (GCH1, EC 3.5.4.16).[4][5] This is the rate-limiting step in BH4 synthesis and is subject to complex regulation, including feedback inhibition by BH4 itself, which is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP).[6][7][8] Phenylalanine can reverse this inhibition.[6]

Step 2: 6-Pyruvoyltetrahydropterin Synthase (PTPS)

The second step involves the conversion of DHNA-TP to 6-pyruvoyltetrahydropterin (PTP) by 6-pyruvoyltetrahydropterin synthase (PTPS, EC 4.2.3.12).[9][10] This reaction involves the removal of the triphosphate group and a series of intramolecular rearrangements.

Step 3: Sepiapterin Reductase (SR)

The final step in the pathway is the two-step reduction of PTP to BH4, catalyzed by sepiapterin reductase (SR, EC 1.1.1.153).[11] This reaction requires NADPH as a cofactor.

Quantitative Data on BH4 Synthesis Enzymes

The following table summarizes the available kinetic parameters for the enzymes involved in the de novo synthesis of BH4. It is important to note that kinetic values can vary depending on the experimental conditions and the source of the enzyme.

| Enzyme | Organism/Source | Substrate | K_m_ | V_max_ | k_cat_ | Optimal pH | Optimal Temperature (°C) |

| GTP Cyclohydrolase I (GCH1) | Nocardia sp. | GTP | 6.5 µM | - | - | 7.8 | 56 |

| 6-Pyruvoyltetrahydropterin Synthase (PTPS) | Human | 7,8-Dihydroneopterin triphosphate | 8.1 µM[9] | 120 nmol/min/mg[9] | - | - | - |

| Sepiapterin Reductase (SR) | Human | Sepiapterin | 14.3 µM[11] | - | 1.1 s⁻¹[11] | - | - |

| Human | NADPH | 10 µM[11] | - | 1.1 s⁻¹[11] | - | - |

Signaling Pathway and Experimental Workflow Diagrams

To visualize the enzymatic cascade and a general experimental workflow for studying BH4 synthesis, the following diagrams are provided in the DOT language for Graphviz.

Caption: The enzymatic cascade of de novo BH4 synthesis.

Caption: A generalized workflow for studying BH4 synthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Assay for GTP Cyclohydrolase I (GCH1) Activity

This protocol is adapted from previously described methods for measuring GCH1 activity by quantifying the formation of neopterin (B1670844).

Materials:

-

Tissue or cell lysate

-

Reaction buffer: 100 mM Tris-HCl (pH 7.8), 2.5 mM EDTA, 10% glycerol

-

GTP solution: 10 mM GTP in water

-

Acidic iodine solution: 1% I₂ and 2% KI in 1 N HCl

-

Alkaline phosphatase

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare tissue or cell lysates in reaction buffer.

-

Incubate 50 µL of the lysate with 50 µL of 10 mM GTP at 37°C for 1 hour in the dark.

-

Stop the reaction by adding 10 µL of acidic iodine solution and incubate for 30 minutes at room temperature to oxidize dihydroneopterin triphosphate to neopterin triphosphate.

-

Add 10 µL of 2% ascorbic acid to stop the oxidation.

-

Add alkaline phosphatase to dephosphorylate neopterin triphosphate to neopterin.

-

Centrifuge the samples to pellet precipitated proteins.

-

Analyze the supernatant by HPLC with fluorescence detection (excitation: 353 nm, emission: 438 nm) to quantify neopterin.

Assay for 6-Pyruvoyltetrahydropterin Synthase (PTPS) Activity

This assay is based on the coupled conversion of dihydroneopterin triphosphate to BH4, with the final product measured by HPLC.[7]

Materials:

-

Erythrocyte lysate or other sample containing PTPS

-

Reaction mixture containing:

-

Dihydroneopterin triphosphate

-

Sepiapterin reductase

-

Dihydropteridine reductase

-

NADPH

-

NADH

-

Magnesium chloride

-

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a hemolysate from erythrocytes or a lysate from other tissues/cells.

-

Incubate the lysate with the reaction mixture at 37°C. The PTPS in the sample will convert dihydroneopterin triphosphate to PTP, which is then subsequently converted to BH4 by the added sepiapterin reductase and cofactors.

-

Stop the reaction and oxidize the BH4 to this compound using an acidic iodine solution.

-

Quantify the amount of this compound formed using HPLC with fluorescence detection.

Assay for Sepiapterin Reductase (SR) Activity

This spectrophotometric assay measures the decrease in absorbance of sepiapterin as it is converted to 7,8-dihydrothis compound.

Materials:

-

Purified SR or cell/tissue lysate

-

Reaction buffer: 100 mM potassium phosphate (B84403) buffer (pH 6.4)

-

NADPH solution

-

Sepiapterin solution

-

Spectrophotometer or microplate reader capable of reading absorbance at 420 nm

Procedure:

-

Prepare a reaction mixture containing reaction buffer, NADPH, and the enzyme sample.

-

Initiate the reaction by adding sepiapterin.

-

Monitor the decrease in absorbance at 420 nm over time. The rate of decrease is proportional to the SR activity.

HPLC Method for Quantification of BH4 and Intermediates

This method allows for the simultaneous measurement of BH4, dihydrothis compound (BH2), and this compound.

Materials:

-

HPLC system with electrochemical and/or fluorescence detectors

-

C18 reverse-phase column

-

Mobile phase: e.g., 50 mM potassium phosphate buffer (pH 2.6) with antioxidants like DTE and DTPA

-

Standards for BH4, BH2, and this compound

-

Acidic and alkaline iodine solutions for differential oxidation

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in an acidic buffer containing antioxidants (e.g., dithiothreitol) to stabilize BH4.

-

Differential Oxidation (for fluorescence detection):

-

Acidic Oxidation: To measure total biopterins (BH4 + BH2 + this compound), treat an aliquot of the sample with acidic iodine solution.

-

Alkaline Oxidation: To measure BH2 + this compound, treat another aliquot with alkaline iodine solution.

-

-

HPLC Analysis:

-

Inject the prepared samples onto the C18 column.

-

Elute with the mobile phase at a constant flow rate.

-

Detect the pterins using either electrochemical detection (for direct measurement of reduced forms) or fluorescence detection (after oxidation to this compound).

-

-

Quantification: Calculate the concentrations of BH4, BH2, and this compound by comparing the peak areas to those of known standards. The concentration of BH4 can be determined by subtracting the values from the alkaline oxidation from those of the acidic oxidation.

Conclusion

The de novo synthesis of BH4 is a fundamental biochemical pathway with significant implications for health and disease. A thorough understanding of the enzymatic steps, their kinetics, and the methods to study them is paramount for researchers and drug development professionals. This technical guide provides a comprehensive overview and practical protocols to facilitate further investigation into this critical metabolic pathway.

References

- 1. Crystallographic and kinetic investigations on the mechanism of 6-pyruvoyl tetrahydropterin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Characteristics of the Malate Dehydrogenase (MDH) Gene Family in Spirometra mansoni (Cestoda: Diphyllobothriidea) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Feedback regulation mechanisms for the control of GTP cyclohydrolase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Role of human GTP cyclohydrolase I and its regulatory protein in tetrahydrothis compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]

- 8. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

- 10. Sepiapterin reductase - Wikipedia [en.wikipedia.org]

- 11. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Clinical Manifestations of Tetrahydrobiopterin Deficiency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the clinical manifestations, diagnosis, and underlying pathophysiology of Tetrahydrobiopterin (BH4) deficiency, a group of rare and complex neurometabolic disorders. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of metabolic diseases.

Introduction to Tetrahydrothis compound (BH4) Deficiency

Tetrahydrothis compound (BH4) is an essential cofactor for several aromatic amino acid hydroxylases, playing a critical role in the metabolism of phenylalanine and the biosynthesis of key neurotransmitters.[1][2] A deficiency in BH4, caused by mutations in genes involved in its synthesis or regeneration, leads to a spectrum of clinical manifestations, primarily characterized by hyperphenylalaninemia (HPA) and a severe lack of dopamine (B1211576), serotonin (B10506), and norepinephrine.[2][3][4] These deficiencies are inherited in an autosomal recessive manner, with the exception of an autosomal dominant form of GTP cyclohydrolase I deficiency.[1][2] Early diagnosis and intervention are crucial to prevent irreversible neurological damage and improve patient outcomes.[5][6]

Pathophysiology

The clinical and biochemical abnormalities in BH4 deficiency stem from two primary mechanisms: the toxic accumulation of phenylalanine in the central nervous system (CNS) and the depletion of essential monoamine neurotransmitters.[2][7] BH4 is a cofactor for phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine.[8] A lack of BH4 disrupts this process, leading to hyperphenylalaninemia.[8] Furthermore, BH4 is indispensable for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.[1][3] Consequently, BH4 deficiency results in a profound shortage of these neurotransmitters, leading to the severe neurological symptoms characteristic of the disorders.[1][2] The cofactor is also involved in the nitric oxide synthase (NOS) pathway.[2]

Affected Biochemical Pathways

The core of BH4 deficiency lies in the disruption of critical metabolic pathways. The following diagram illustrates the central role of BH4 in both phenylalanine metabolism and neurotransmitter synthesis.

Clinical Manifestations

Infants with BH4 deficiency often appear normal at birth, with symptoms developing over time.[7][9] The clinical presentation can range from mild to severe and is largely dependent on the specific underlying genetic defect.[8]

Neurological Manifestations

The neurological symptoms are the most prominent and debilitating aspects of BH4 deficiency, primarily due to the lack of essential neurotransmitters.[1]

-

Developmental Delay and Intellectual Disability: This is a common and often severe feature in untreated patients.[5][9]

-

Movement Disorders: A wide range of movement abnormalities are observed, including:

-

Dystonia: Involuntary muscle contractions causing twisting and repetitive movements or abnormal postures.[7]

-

Parkinsonism/Hypokinetic Rigid Syndrome: Characterized by bradykinesia (slowness of movement), cogwheel rigidity, resting tremor, and postural instability.[7]

-

Oculogyric Crises: Prolonged, involuntary upward deviation of the eyes.[7][10]

-

Chorea and Athetosis: Involuntary, irregular, and writhing movements.[1]

-

Ataxia: Problems with coordination, balance, and speech.[11]

-

-

Hypotonia and Hypertonia: Decreased or increased muscle tone, often presenting as "floppy baby syndrome" or stiffness.[1][7]

-

Seizures: Convulsions of various types are a frequent complication.[1][9]

-

Microcephaly: An abnormally small head size, has been noted in some forms of the deficiency.[7]

Systemic Manifestations

Beyond the central nervous system, BH4 deficiency can lead to a variety of systemic symptoms:

-

Temperature Instability: Difficulty in regulating body temperature.[7][9]

-

Feeding and Swallowing Difficulties: Poor suckling and dysphagia are common in infants.[7][9]

-

Hypersalivation: Excessive production of saliva.[7]

-

Behavioral Problems: Irritability and other behavioral disturbances can occur.[9]

-

Sleep Disturbances: Disrupted sleep patterns are often reported.[7]

Types of Tetrahydrothis compound Deficiency

BH4 deficiency is caused by mutations in several genes that encode enzymes responsible for its biosynthesis and regeneration.[9] The main types are:

-

Guanosine Triphosphate Cyclohydrolase I (GTPCH) Deficiency: Can be autosomal recessive or dominant. The recessive form typically presents with hyperphenylalaninemia, while the dominant form (also known as Dopa-Responsive Dystonia or Segawa Syndrome) often does not.[1][2]

-

6-Pyruvoyl-tetrahydropterin Synthase (PTPS) Deficiency: This is the most common form of BH4 deficiency.[1][12]

-

Dihydropteridine Reductase (DHPR) Deficiency: Affects the regeneration of BH4 and can also lead to a secondary cerebral folate deficiency.[1][8]

-

Pterin-4a-carbinolamine Dehydratase (PCD) Deficiency: A rarer form of the disorder.[3]

-

Sepiapterin Reductase (SR) Deficiency: Often does not present with hyperphenylalaninemia, which can delay diagnosis.[2]

Diagnosis

A timely and accurate diagnosis of BH4 deficiency is critical for initiating appropriate treatment and preventing long-term complications. The diagnostic process involves a combination of biochemical analyses and genetic testing.

Diagnostic Workflow

The following diagram outlines the typical workflow for diagnosing BH4 deficiency, starting from newborn screening.

Biochemical Investigations

5.2.1 Urinary Pterin Analysis

Analysis of neopterin (B1670844) and this compound levels in urine is a key step in differentiating the various forms of BH4 deficiency.

| Deficiency Type | Neopterin | This compound |

| GTPCH Deficiency | Low | Low |

| PTPS Deficiency | High | Low |

| DHPR Deficiency | Normal to slightly increased | High |

| PCD Deficiency | Initially high | Subnormal |

| Table 1: Typical Urinary Pterin Profiles in BH4 Deficiencies.[1] |

5.2.2 Cerebrospinal Fluid (CSF) Analysis

Measurement of neurotransmitter metabolites (HVA and 5-HIAA) and pterins in the CSF provides a direct assessment of the neurological impact of the deficiency.

| Age | Homovanillic Acid (HVA) (nmol/L) | 5-Hydroxyindoleacetic Acid (5-HIAA) (nmol/L) |

| 0 - 3 months | 337 - 1299 | 209 - 1159 |

| 3 - 6 months | 450 - 1132 | 179 - 711 |

| 6 months - 2 years | 294 - 1115 | 129 - 520 |

| 2 - 5 years | 233 - 928 | 74 - 345 |

| 5 - 10 years | 218 - 852 | 66 - 338 |

| 10 - 15 years | 167 - 563 | 67 - 189 |

| Adults | 145 - 324 | 67 - 140 |

| Table 2: Age-Related Reference Ranges for CSF Neurotransmitter Metabolites.[13] |

In BH4 deficiencies, CSF levels of HVA and 5-HIAA are typically significantly low.[6]

5.2.3 Dihydropteridine Reductase (DHPR) Activity Assay

Direct measurement of DHPR enzyme activity in dried blood spots is essential for diagnosing DHPR deficiency.

5.2.4 BH4 Loading Test

This test assesses the patient's response to BH4 supplementation. A significant drop in blood phenylalanine levels after administration of BH4 is indicative of a BH4-responsive condition.

Experimental Protocols

DHPR Activity Assay in Dried Blood Spots

Principle: The assay measures the rate of NADH oxidation to NAD+ by DHPR, which is monitored spectrophotometrically at 340 nm.

Methodology:

-

Sample Preparation: A 5-mm disc is punched from a dried blood spot and placed in a microtiter plate well. The enzyme is eluted using an appropriate buffer with gentle shaking for 60 minutes at room temperature.[8]

-

Reaction Mixture: In a separate UV-transparent microtiter plate, a reaction mixture is prepared containing potassium phosphate (B84403) buffer (pH 6.8), NADH solution, and a pterin substrate.[8]

-

Enzymatic Reaction: The reaction is initiated by adding the DBS eluate to the pre-incubated reaction mixture.[8]

-

Measurement: The decrease in absorbance at 340 nm is measured every 30 seconds for 10 minutes at 37°C.[8]

-

Calculation: The DHPR activity is calculated based on the rate of change in absorbance and normalized to the hemoglobin concentration of the eluate.[14]

BH4 Loading Test

Principle: To differentiate BH4 deficiencies and BH4-responsive PKU from classic PKU by observing the effect of exogenous BH4 on plasma phenylalanine levels.

Methodology:

-

Baseline Measurement: A baseline blood sample is collected to determine the initial phenylalanine concentration. For newborns, this should be done before starting a low-phenylalanine diet and when blood phenylalanine is >400 µmol/L.[15]

-

BH4 Administration: A single oral dose of sapropterin (B162354) dihydrochloride (B599025) (20 mg/kg) is administered.[11]

-

Post-Dose Monitoring: Blood samples for phenylalanine measurement are collected at multiple time points after BH4 administration, typically at 4, 8, 16, and 24 hours.[11]

-

Interpretation: A significant reduction in blood phenylalanine levels (often defined as a decrease of ≥30%) from baseline indicates a positive response.[16]

Molecular Genetic Testing

Principle: To identify the causative mutations in the genes associated with BH4 deficiency.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from a patient's blood sample.

-

Gene Panel Analysis: A targeted next-generation sequencing (NGS) panel that includes the known BH4 deficiency genes (GCH1, PTS, QDPR, PCBD1, SPR) is often the most efficient approach.[17]

-

Sanger Sequencing: Single-gene sequencing can be used to confirm findings from a panel or when there is a strong clinical and biochemical suspicion for a specific gene defect.[17]

-

Data Analysis and Interpretation: Sequence data is analyzed to identify pathogenic or likely pathogenic variants. This information is crucial for confirming the diagnosis, providing prognostic information, and guiding treatment.[18][19]

Treatment and Management

The primary goals of treatment are to control blood phenylalanine levels and to restore normal neurotransmitter concentrations in the brain.[3]

| Treatment Modality | Description | Applicable Deficiencies |

| BH4 Supplementation | Oral administration of sapropterin dihydrochloride (2-20 mg/kg/day) to restore cofactor levels. | GTPCH, PTPS, PCD deficiencies.[3] |

| Neurotransmitter Precursor Replacement | L-DOPA (with a peripheral decarboxylase inhibitor like carbidopa) and 5-hydroxytryptophan (B29612) (5-HTP) to bypass the enzyme blocks and restore dopamine and serotonin levels. | All BH4 deficiencies. |

| Dietary Phenylalanine Restriction | A low-phenylalanine diet may be necessary in some cases to control hyperphenylalaninemia. | May be required in DHPR and severe PTPS deficiencies.[1] |

| Folinic Acid Supplementation | To address the cerebral folate deficiency often seen in DHPR deficiency. | DHPR deficiency.[3] |

| Table 3: Treatment Strategies for BH4 Deficiencies. |

Early and continuous treatment can significantly improve both motor and cognitive outcomes.[2][20]

Conclusion

Tetrahydrothis compound deficiency represents a group of severe but treatable neurometabolic disorders. A thorough understanding of the clinical manifestations, underlying pathophysiology, and diagnostic methodologies is essential for early identification and effective management. This technical guide provides a comprehensive resource for professionals in the field, aiming to facilitate further research and the development of improved therapeutic strategies for these rare conditions. The integration of quantitative data, detailed protocols, and pathway visualizations serves to enhance the practical application of this knowledge in both clinical and research settings.

References

- 1. BH4 Deficiency (Tetrahydrothis compound Deficiency) Workup: Laboratory Studies, Imaging Studies [emedicine.medscape.com]

- 2. BH4 Deficiency (Tetrahydrothis compound Deficiency): Background, Epidemiology, Etiology [emedicine.medscape.com]

- 3. Hyperphenylalaninemia due to dihydropteridine reductase deficiency: diagnosis by enzyme assays on dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cerebrospinal Fluid Pterins, Pterin-Dependent Neurotransmitters, and Mortality in Pediatric Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydrothis compound deficiencies: Lesson from clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. one-dh.testcatalog.org [one-dh.testcatalog.org]

- 8. benchchem.com [benchchem.com]

- 9. Correlation between genotype and the tetrahydrothis compound-responsive phenotype in Chinese patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Tetrahydrothis compound loading test in hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neurotransmitter Metabolites [healthcare.uiowa.edu]

- 14. Dihydropteridine reductase activity in eluates from dried blood spots: automation of an assay for a national screening service - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. hgsa.org.au [hgsa.org.au]

- 17. PTS-Related Tetrahydrothis compound Deficiency (PTPSD) - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. sequencing.com [sequencing.com]

- 19. sequencing.com [sequencing.com]

- 20. emedicine.medscape.com [emedicine.medscape.com]

A Technical Guide to the Regulation of GTP Cyclohydrolase I in Tetrahydrobiopterin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Guanosine triphosphate (GTP) cyclohydrolase I (GCH1) is the first and rate-limiting enzyme in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4).[1][2][3] BH4 is an essential cofactor for several critical enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases, which are vital for the production of nitric oxide (NO) and monoamine neurotransmitters like dopamine (B1211576) and serotonin, respectively.[4][5] Given its pivotal role, the activity of GCH1 is tightly controlled at multiple levels—transcriptional, post-transcriptional, and post-translational—to ensure BH4 homeostasis. Dysregulation of GCH1 activity is implicated in a range of pathologies, from vascular diseases to neurological disorders and chronic pain, making it a significant target for therapeutic development.[4][6]

This guide provides an in-depth examination of the core regulatory mechanisms governing GCH1, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling and regulatory pathways involved.

Transcriptional Regulation of GCH1

GCH1 gene (GCH1) expression is highly inducible, particularly in response to immunological and inflammatory stimuli. This regulation allows cells to rapidly increase BH4 production to meet demand, such as for the inducible NOS (iNOS) isoform during an immune response.

1.1 Cytokine-Mediated Upregulation

Pro-inflammatory cytokines are potent inducers of GCH1 expression, especially in vascular endothelial cells and macrophages.[7][8][9]

-

Synergistic Action: While interferon-gamma (IFN-γ) alone can modestly increase GCH1 protein levels, it acts synergistically with tumor necrosis factor-alpha (TNF-α) or interleukin-1beta (IL-1β) to produce a high-level induction of GCH1 expression and a subsequent increase in intracellular BH4.[10][11]

-

Signaling Pathways: This synergistic induction requires the coordinated activation of distinct signaling pathways.[10][11]

-

TNF-α/IL-1β: These cytokines primarily signal through the nuclear factor-kappa B (NF-κB) pathway.[9][11]

-

IFN-γ: This cytokine activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically leading to the activation of STAT1.[10][11] Both NF-κB and STAT1 activation are required for maximal GCH1 transcription in endothelial cells.[10][11] Interestingly, the concomitant activation of STAT3 can modulate (suppress) this STAT1-supported gene transcription.[10][11]

-

1.2 Other Transcriptional Regulators

-

Lipopolysaccharide (LPS): In macrophages, bacterial LPS and other Toll-like receptor (TLR) ligands stimulate GCH1 expression and BH4 synthesis via the NF-κB pathway.[9][12]

-

Phenylalanine: In addition to its post-translational effects, phenylalanine can upregulate GCH1 mRNA levels in human umbilical vein endothelial cells (HUVECs).[13]

-

Nitric Oxide (NO) and cAMP: Exogenous NO has been found to increase GCH1 expression and BH4 levels. This effect is mediated by an increase in cyclic AMP (cAMP) levels, leading to the phosphorylation and activation of the cAMP response element-binding protein (CREB), which enhances GCH1 promoter activity.[14][15]

Post-Translational Regulation of GCH1

The activity of the GCH1 enzyme is also subject to rapid and dynamic control through allosteric feedback mechanisms and covalent modification.

2.1 Feedback Regulation by GFRP

The GCH1 feedback regulatory protein (GFRP) is a key modulator of GCH1 activity.[16][17] It forms a complex with the GCH1 decamer, typically with two GFRP pentamers sandwiching the GCH1 enzyme.[4][18] This interaction is governed by the relative concentrations of BH4 and the aromatic amino acid phenylalanine.[1][19]

-

Feedback Inhibition by BH4: In the presence of BH4, the GCH1-GFRP complex enters an inhibited state, reducing GCH1 catalytic activity.[1][20] This creates a classic negative feedback loop where the end-product of the pathway inhibits the rate-limiting enzyme.[13]

-

Feed-Forward Activation by Phenylalanine: Phenylalanine, a substrate for the BH4-dependent enzyme phenylalanine hydroxylase, competes with BH4 for binding to the GCH1-GFRP complex.[4] When phenylalanine binds, it induces a conformational change that locks the complex in a highly active state.[4][6] This feed-forward mechanism ensures that BH4 is synthesized when the demand for its use in amino acid metabolism is high.[18]

References

- 1. A hybrid approach reveals the allosteric regulation of GTP cyclohydrolase I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Crystal structure of the stimulatory complex of GTP cyclohydrolase I and its feedback regulatory protein GFRP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GCH1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. GCH1, BH4 and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytokines stimulate GTP cyclohydrolase I gene expression in cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. academic.oup.com [academic.oup.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Cytokine-stimulated GTP cyclohydrolase I expression in endothelial cells requires coordinated activation of nuclear factor-kappaB and Stat1/Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Role of human GTP cyclohydrolase I and its regulatory protein in tetrahydrothis compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GTP cyclohydrolase I expression is regulated by nitric oxide: role of cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GTP cyclohydrolase I expression is regulated by nitric oxide: role of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrothis compound Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Structural basis of this compound-induced inhibition of GTP cyclohydrolase I by GFRP, its feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Dihydrofolate Reductase in the Biopterin Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract